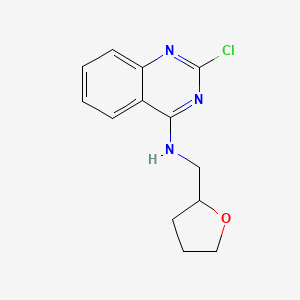

2-chloro-N-(oxolan-2-ylmethyl)quinazolin-4-amine

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of quinazolinone derivatives, including “2-chloro-N-(oxolan-2-ylmethyl)quinazolin-4-amine”, involves various chemical reactions. The specific synthesis process can vary depending on the desired product and the starting materials .Molecular Structure Analysis

The molecular formula of “this compound” is C13H14ClN3O . The structure includes a benzene ring fused with a 2-pyrimidinone ring .Chemical Reactions Analysis

Quinazolinones, including “this compound”, are involved in a wide range of chemical reactions. These reactions are often used to modify the structure of the compound to enhance its biological activity .Physical and Chemical Properties Analysis

The molecular weight of “this compound” is 263.72 g/mol. More detailed physical and chemical properties such as melting point, boiling point, and density would require further experimental data .Wissenschaftliche Forschungsanwendungen

Histamine Receptor Research

A study by Smits et al. (2008) identified quinazoline-containing compounds as potent human histamine H4 receptor (H4R) inverse agonists. These compounds also exhibited significant affinity for the human histamine H1 receptor (H1R), indicating their potential as dual-action H1R/H4R ligands with therapeutic benefits for inflammation.

Synthesis and Catalysis

In the field of organic synthesis, Garlapati et al. (2012) explored the amination of quinazolin-4(3H)-one derivatives, using palladium-catalyzed reactions. This work demonstrates the versatility of quinazoline derivatives in complex organic syntheses.

Cancer Research

Quinazoline derivatives have been explored as inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), a key target in cancer therapy. Wissner et al. (2005) developed compounds that function as potent covalent-binding, irreversible inhibitors of VEGFR-2, offering insights into novel cancer treatment strategies.

Antimicrobial and Anti-Inflammatory Properties

The study by Dash et al. (2017) synthesized quinazoline-4-one/4-thione derivatives, revealing their potential antimicrobial, analgesic, and anti-inflammatory properties. This suggests a broad spectrum of therapeutic applications for these compounds.

Antihyperglycemic Activity

Quinazoline derivatives have also been studied for their antihyperglycemic activity. Ram et al. (2003) synthesized a series of quinazolin-4-ones and evaluated their efficacy in reducing blood glucose levels in rat models, indicating their potential use in diabetes management.

Diuretic Agents

The work by Maarouf et al. (2004) focused on synthesizing quinazolin-4(3H)-one derivatives as potential diuretic agents. Their study indicated the effect of heterocyclic combinations on diuretic activity, highlighting the medicinal chemistry applications of quinazoline derivatives.

Wirkmechanismus

Target of Action

The primary targets of 2-Chloro-N-((tetrahydrofuran-2-yl)methyl)quinazolin-4-amine are Pseudomonas aeruginosa . This compound has shown broad-spectrum antimicrobial activity and has been particularly effective against this bacterium .

Mode of Action

This compound interacts with its targets by inhibiting biofilm formation, which is regulated by the quorum sensing system in Pseudomonas aeruginosa . It achieves this at sub-minimum inhibitory concentrations (sub-MICs) with IC 50 values of 3.55 and 6.86 µM .

Biochemical Pathways

The compound affects several biochemical pathways related to the virulence of Pseudomonas aeruginosa. It decreases cell surface hydrophobicity, compromising bacterial cells adhesion . It also curtails the production of exopolysaccharides, which constitute the major component of the matrix binding biofilm components together . Furthermore, it impedes Pseudomonas cells’ twitching motility, a trait that augments the cells’ pathogenicity and invasion potential .

Result of Action

The molecular and cellular effects of the compound’s action include the inhibition of biofilm formation and the suppression of other virulence factors in Pseudomonas aeruginosa . These effects occur at low concentrations without affecting bacterial growth, indicating the compound’s promising profile as an anti-virulence agent that causes less bacterial resistance than conventional antibiotics .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-chloro-N-(oxolan-2-ylmethyl)quinazolin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14ClN3O/c14-13-16-11-6-2-1-5-10(11)12(17-13)15-8-9-4-3-7-18-9/h1-2,5-6,9H,3-4,7-8H2,(H,15,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYHRBGVHJGQOGK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)CNC2=NC(=NC3=CC=CC=C32)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

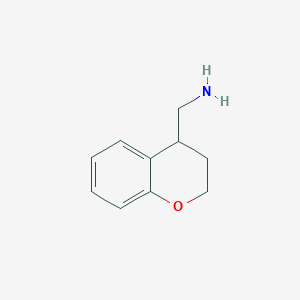

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

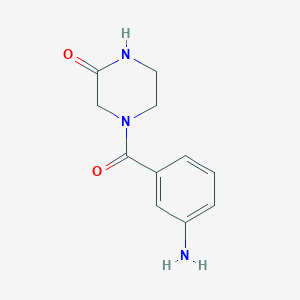

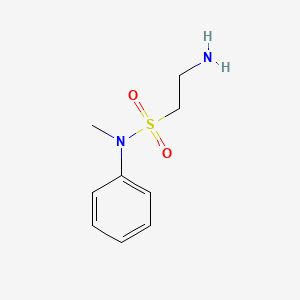

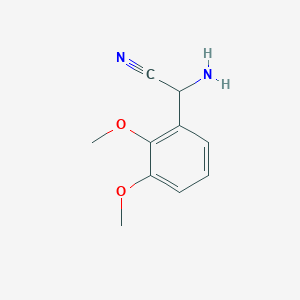

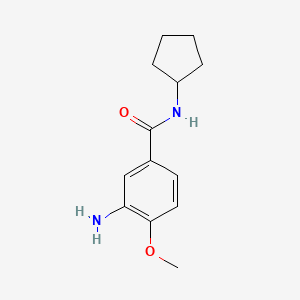

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.